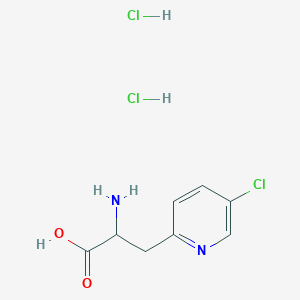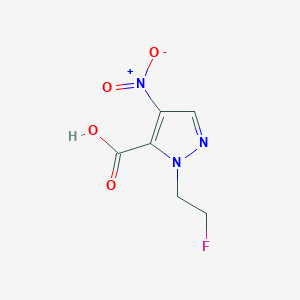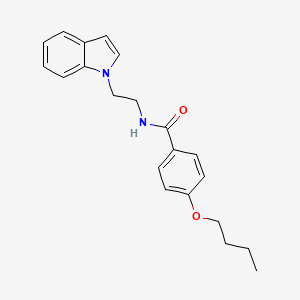
N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide” is a compound that contains an indole group. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are widely distributed in nature and have been found to exhibit a broad range of biological activities .
Molecular Structure Analysis
The molecular structure of “N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide” would consist of an indole ring attached to a butoxybenzamide group via an ethyl linker. The exact structure would need to be confirmed using techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
Indole compounds can undergo a variety of chemical reactions, particularly at the 2 and 3 positions of the indole ring. These can include electrophilic substitutions, oxidations, reductions, and more .Aplicaciones Científicas De Investigación
Catalytic Applications
Research has demonstrated the utility of carboxamides, including structures similar to N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide, in catalysis. For example, platinum-catalyzed intermolecular hydroamination of unactivated olefins showcases the role of carboxamides in facilitating reactions under specific conditions, offering high yields and demonstrating the potential for synthetic applications in organic chemistry (Wang & Widenhoefer, 2004).
Material Science
In the domain of material science, novel aromatic polyimides have been synthesized using carboxamides. These polymers exhibit significant solubility in organic solvents and display high thermal stability, indicating their potential use in high-performance materials (Butt et al., 2005).
Bioorganic and Medicinal Chemistry
A new class of N-hydroxybenzamide-based histone deacetylase inhibitors (HDACIs) that incorporate an ethylene moiety and indole as part of the Y-shaped cap group has shown promise in cancer treatment. These compounds exhibit improved HDAC inhibition and anti-proliferative activity against multiple cancer cell lines, underscoring the potential of N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide derivatives in developing novel therapeutic agents (Yu et al., 2018).
Photocatalysis
The use of TiO2-loaded adsorbent supports for the photodecomposition of organic compounds in aqueous solutions has been explored. This research illustrates the potential of incorporating similar carboxamide structures on adsorbent supports to enhance the rate of photocatalytic degradation, offering insights into environmental remediation techniques (Torimoto et al., 1996).
Antihypertensive and Vasodilating Activity
Indole derivatives, including those structurally related to N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide, have been identified as possessing antihypertensive activity. These compounds combine beta-adrenergic receptor antagonist action with vasodilating activity, suggesting their utility in developing new treatments for hypertension (Kreighbaum et al., 1980).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them key targets for therapeutic intervention .
Mode of Action
Indole derivatives are known to interact excellently with their targets . This interaction can lead to changes in the function of the target, which can result in therapeutic effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
4-butoxy-N-(2-indol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-3-16-25-19-10-8-18(9-11-19)21(24)22-13-15-23-14-12-17-6-4-5-7-20(17)23/h4-12,14H,2-3,13,15-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOJJLVYAJHYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


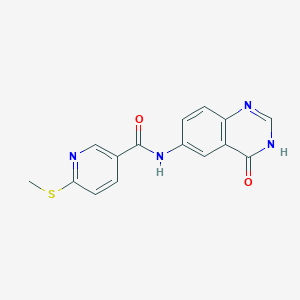
![methyl 4-(2,5-dioxo-6-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2703847.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2703848.png)
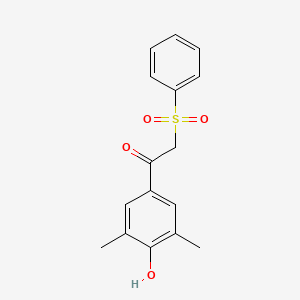
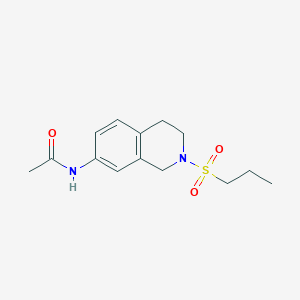

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)

